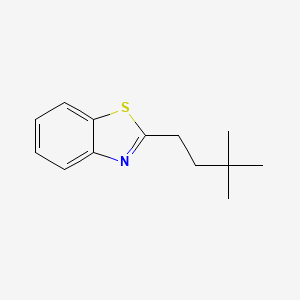
4-Cyanopyridine-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbonyl chloride, 4-cyano- is an organic compound with the molecular formula C7H3ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-pyridinecarbonyl chloride, 4-cyano- typically involves the chlorination of 2-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C6H4NO2+SOCl2→C6H4ClNO+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of 2-pyridinecarbonyl chloride, 4-cyano- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of hazardous reagents like thionyl chloride. The use of automated systems ensures consistent quality and higher throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarbonyl chloride, 4-cyano- undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 2-pyridinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Hydrolysis: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridinecarboxaldehyde.
Applications De Recherche Scientifique
2-Pyridinecarbonyl chloride, 4-cyano- is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Intermediate in the production of drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-pyridinecarbonyl chloride, 4-cyano- involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanopyridine: Contains a cyano group but lacks the carbonyl chloride functionality, limiting its reactivity in nucleophilic substitution reactions.
2-Pyridinecarboxylic acid: Precursor to 2-pyridinecarbonyl chloride, 4-cyano-, but less reactive due to the absence of the chloride group
Uniqueness
2-Pyridinecarbonyl chloride, 4-cyano- is unique due to the presence of both the carbonyl chloride and cyano groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
640296-18-0 |
|---|---|
Formule moléculaire |
C7H3ClN2O |
Poids moléculaire |
166.56 g/mol |
Nom IUPAC |
4-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)6-3-5(4-9)1-2-10-6/h1-3H |
Clé InChI |
WQGRQYZSELACNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C#N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)


![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)

![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)

![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)



